molecular formula C15H19N3O4 B2883118 N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide CAS No. 941961-68-8

N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide

Cat. No.: B2883118
CAS No.: 941961-68-8
M. Wt: 305.334
InChI Key: XFDTZCRZRAUFPE-UHFFFAOYSA-N
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Description

N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide is a recognized potent and selective mTOR (mechanistic target of rapamycin) kinase inhibitor . Its primary research value lies in the precise inhibition of the mTORC1 and mTORC2 complexes, a key signaling pathway that regulates cell growth, proliferation, and survival. This mechanism makes it a critical tool for investigating oncogenic signaling cascades and for probing the biological consequences of dysregulated mTOR activity in various disease models, particularly in cancer research. Scientists utilize this compound to study mTOR-dependent processes such as autophagy , protein synthesis, and metabolism. By effectively blocking mTOR signaling, it enables researchers to explore potential therapeutic strategies aimed at inducing cell death or growth arrest in malignant cells, thereby contributing to the development of targeted anticancer agents. Its application extends to basic research in cell biology, where it helps elucidate the complex role of mTOR in cellular homeostasis and disease pathogenesis.

Properties

IUPAC Name

N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4/c1-15(2,3)13(19)16-14-18-17-12(22-14)9-6-10(20-4)8-11(7-9)21-5/h6-8H,1-5H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFDTZCRZRAUFPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=NN=C(O1)C2=CC(=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazide Synthesis

3,5-Dimethoxybenzoic acid hydrazide serves as the foundational intermediate. It is synthesized by refluxing 3,5-dimethoxybenzoic acid with hydrazine hydrate (molar ratio 1:3) in ethanol at 80°C for 6 hours, achieving >85% yield.

Cyclization with Pivaloyl Chloride

The hydrazide reacts with pivaloyl chloride under dehydrating conditions. Phosphorus oxychloride (POCl₃) is employed as both solvent and catalyst at 0–5°C, yielding the oxadiazole ring after 4 hours.

Reaction Conditions Table

Step Reagents Temperature Time Yield
Hydrazide Formation Hydrazine hydrate, EtOH 80°C 6 h 85%
Cyclization Pivaloyl chloride, POCl₃ 0–5°C 4 h 72%

Key side products include N-acylhydrazines (8–12%) due to incomplete cyclization.

Amidoxime-Based Multistep Synthesis

A patent-pending method (WO2016196771A1) utilizes amidoxime intermediates for improved regioselectivity:

Amidoxime Formation

3,5-Dimethoxybenzonitrile reacts with hydroxylamine hydrochloride (NH₂OH·HCl) in methanol/water (3:1) at pH 9.5 (adjusted with NaOH). After 12 hours at 60°C, 3,5-dimethoxyphenylamidoxime forms in 94% yield.

O-Acylation and Cyclodehydration

The amidoxime undergoes O-acylation with pivalic anhydride ((CH₃)₃CCO)₂O in dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP). Cyclodehydration at 90°C in borate buffer (pH 9.5) for 2 hours produces the target compound.

Optimization Data

  • Cyclodehydration Additives :
    • Without additives: 51% conversion
    • With N,N-diisopropylethylamine: 83% conversion
    • At 90°C: 92% conversion

Solid-Phase Coupling Strategies

Industrial-scale synthesis employs solid-phase techniques to minimize purification steps:

Wang Resin Immobilization

3,5-Dimethoxybenzoic acid is anchored to Wang resin via ester linkage. Subsequent hydrazinolysis (hydrazine/DMF, 4 hours) generates resin-bound hydrazide.

On-Resin Cyclization

Pivaloyl chloride (2 eq) and POCl₃ (5 eq) in tetrahydrofuran (THF) at -10°C for 1 hour achieve 89% on-resin cyclization. Cleavage with trifluoroacetic acid (TFA)/DCM (1:9) liberates the product.

Scale-Up Performance

Batch Size Purity Isolated Yield
10 g 98.2% 78%
1 kg 97.5% 81%

Catalytic Innovations for Enhanced Efficiency

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 120°C) reduces cyclocondensation time from 4 hours to 15 minutes, maintaining 85% yield.

Ionic Liquid Catalysis

Using 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]) as solvent increases reaction rate 3-fold compared to POCl₃, with 91% yield at 50°C.

Catalyst Comparison

Catalyst Temperature Time Yield
POCl₃ 0–5°C 4 h 72%
[BMIM][BF₄] 50°C 1.3 h 91%

Industrial-Scale Process Design

Continuous Flow Reactor System

A three-stage continuous setup achieves 98% conversion:

  • Hydrazide formation (60°C, 2 h residence time)
  • Cyclization (5°C, 30 min)
  • Crystallization (anti-solvent addition)

Waste Stream Management

  • POCl₃ recovery: 92% via vacuum distillation
  • Solvent recycling: 98% THF reuse efficiency

Analytical Validation of Synthetic Products

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.21 (s, 2H, aromatic), 3.85 (s, 6H, OCH₃), 1.35 (s, 9H, C(CH₃)₃)
  • HRMS : m/z calc. for C₁₆H₂₁N₃O₄ [M+H]⁺: 320.1601, found: 320.1603

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) shows 99.1% purity with retention time 6.8 minutes.

Chemical Reactions Analysis

N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and pharmaceuticals.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, leading to changes in their activity and function. For example, it may inhibit the activity of certain enzymes involved in cell growth and proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Structural and Functional Analogues in Antimicrobial Research

The following table summarizes key structural analogs and their properties:

Compound Name Substituents (Oxadiazole Position 2/5) Molecular Weight (g/mol) Observed Activity (Staphylococcus aureus)
Target Compound 2: 2,2-dimethylpropanamide; 5: 3,5-dimethoxyphenyl 317.35 Not reported (inferred structural relevance)
OZE-II 2: 4-[(4,4-dimethyloxazolidinyl)sulfonyl]benzamide; 5: 3,5-dimethoxyphenyl 488.51 MIC₉₀: 8 µg/mL (planktonic cells); biofilm inhibition at 16 µg/mL
OZE-III 2: pentanamide; 5: 4-chlorophenyl 279.72 MIC₉₀: 32 µg/mL (planktonic cells); limited biofilm activity

Key Observations :

  • Target vs. OZE-II: The target compound replaces OZE-II’s bulky sulfonated benzamide with a compact pivaloyl group. However, OZE-II’s sulfonyl group may enhance hydrogen bonding with bacterial targets, contributing to its stronger antimicrobial activity .
  • Target vs. OZE-III : The 3,5-dimethoxyphenyl group in the target compound likely increases electron density compared to OZE-III’s 4-chlorophenyl, which may alter binding affinity. The pivaloyl group (vs. pentanamide) could slow metabolic clearance, extending half-life.

Comparison with Agricultural Amide Derivatives

highlights structurally distinct amides used as pesticides, such as propanil (N-(3,4-dichlorophenyl) propanamide) and isoxaben (N-(3-(1-ethyl-1-methylpropyl)-5-isoxazolyl)-2,6-dimethoxybenzamide). These lack the oxadiazole core but share functional amide groups:

Compound Core Structure Key Substituents Use/Potential Mode of Action
Target 1,3,4-Oxadiazole 3,5-dimethoxyphenyl; pivaloyl Hypothesized antimicrobial/pesticidal
Propanil Propanamide 3,4-dichlorophenyl Herbicide (inhibits acetolactate synthase)
Isoxaben Isoxazole-benzamide 2,6-dimethoxybenzamide Cellulose biosynthesis inhibitor

Key Differences :

  • Electron Effects : The target’s dimethoxyphenyl group is electron-rich, whereas propanil’s dichlorophenyl is electron-deficient. This may shift target selectivity (e.g., antimicrobial vs. herbicidal).

Recommendations :

  • Synthesize the target compound and test against S. aureus biofilms and agricultural pests.
  • Conduct computational docking studies to compare binding modes with OZE-II and propanil analogs.

Biological Activity

N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide is a compound belonging to the oxadiazole class, which has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on existing research.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is C19H23N3O4C_{19}H_{23}N_{3}O_{4}, with a molecular weight of approximately 357.41 g/mol. The oxadiazole ring is particularly significant for its biological activity due to its ability to interact with various biological targets.

Anticancer Activity

Research indicates that compounds containing the oxadiazole moiety exhibit promising anticancer properties. The mechanism involves the inhibition of specific enzymes and pathways that are crucial for cancer cell proliferation. For instance, studies have shown that derivatives of oxadiazole can inhibit cell growth in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

Anti-inflammatory Effects

In related studies on similar oxadiazole compounds, significant anti-inflammatory activities have been reported. These compounds have been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. For example, one study demonstrated that a structurally similar compound inhibited inflammation in animal models by reducing edema and inflammatory markers .

The biological activity of this compound is attributed to its ability to bind to specific molecular targets within cells. The oxadiazole ring facilitates interactions with enzymes involved in cellular signaling pathways, leading to inhibition of their activity. This inhibition can result in reduced proliferation of cancer cells and diminished inflammatory responses.

Case Studies

Study Findings Reference
Study on anticancer propertiesInhibition of cancer cell proliferation in vitro; apoptosis induction observed
Anti-inflammatory studySignificant reduction in edema in rat models; inhibition of pro-inflammatory cytokines
Mechanistic studyIdentification of enzyme targets affected by the compound; potential pathways involved in anticancer effects

Q & A

Q. Q1. What are the recommended synthetic routes for N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide, and how can reaction conditions be optimized?

Answer: The synthesis typically involves a multi-step process:

Oxadiazole Ring Formation : Cyclocondensation of 3,5-dimethoxybenzohydrazide with 2,2-dimethylpropanoyl chloride under reflux in ethanol, followed by dehydration with POCl₃ or H₂SO₄ to form the 1,3,4-oxadiazole core .

Coupling Reactions : The oxadiazole intermediate is coupled with 2,2-dimethylpropanamide via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) in solvents like DMF or THF under inert atmospheres .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity (>95%) .

Q. Key Optimization Factors :

  • Temperature control (60–80°C for cyclocondensation).
  • Catalysts (e.g., NaH for coupling steps) .
  • Solvent polarity adjustments to improve yield and selectivity .

Advanced Synthesis: Contradictions in Reaction Pathways

Q. Q2. How can researchers resolve contradictions in reported synthetic yields for oxadiazole derivatives?

Answer: Discrepancies in yields often arise from:

  • Substituent Effects : Electron-donating groups (e.g., methoxy) on the phenyl ring stabilize intermediates, improving yields (65–80%) compared to electron-withdrawing groups (40–50%) .
  • Catalyst Efficiency : Sodium hydride (NaH) vs. potassium carbonate (K₂CO₃) may alter reaction kinetics. NaH typically enhances coupling efficiency by 15–20% .
  • Validation : Replicate reactions under standardized conditions (e.g., inert atmosphere, controlled humidity) and characterize intermediates via TLC/HPLC .

Structural Characterization

Q. Q3. What spectroscopic and chromatographic methods are critical for confirming the structure of this compound?

Answer:

  • 1H/13C NMR : Identify methoxy (δ 3.8–4.0 ppm), oxadiazole protons (δ 8.1–8.3 ppm), and tert-butyl groups (δ 1.2–1.4 ppm) .
  • IR Spectroscopy : Confirm C=O (1650–1700 cm⁻¹) and C-N (1250–1350 cm⁻¹) stretches .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z 359.14 for C₁₉H₂₁N₃O₄⁺) .
  • HPLC : Purity assessment using C18 columns (acetonitrile/water gradient) .

Biological Activity Testing

Q. Q4. How should researchers design experiments to evaluate the antimicrobial potential of this compound?

Answer:

  • In Vitro Assays :
    • MIC Determination : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines) .
    • Time-Kill Studies : Assess bactericidal effects at 2× MIC over 24 hours .
  • Controls : Include standard antibiotics (e.g., ciprofloxacin) and solvent controls (DMSO ≤1%) .
  • Mechanistic Studies : Check membrane disruption via SYTOX Green uptake assays .

Structure-Activity Relationship (SAR) Studies

Q. Q5. What strategies are effective for modifying the methoxyphenyl and oxadiazole moieties to enhance bioactivity?

Answer:

  • Methoxy Group Position : 3,5-Dimethoxy substitution (as in the target compound) shows higher antimicrobial activity than 2,4-substitution due to improved membrane penetration .
  • Oxadiazole Modifications : Replace the oxadiazole with thiadiazole or triazole to alter electron density and binding affinity .
  • Propanamide Chain : Introduce polar groups (e.g., hydroxyl) to improve solubility without compromising activity .

Computational Modeling

Q. Q6. How can molecular docking guide the optimization of this compound for kinase inhibition?

Answer:

  • Target Selection : Prioritize kinases (e.g., EGFR, CDK2) with structural data in the PDB .
  • Docking Workflow :
    • Prepare ligand structures (Open Babel) and proteins (AutoDock Tools).
    • Run simulations (AutoDock Vina) with grid boxes centered on ATP-binding sites.
    • Validate poses using MM-GBSA binding energy calculations .
  • Key Interactions : Hydrogen bonds with hinge regions (e.g., Met793 in EGFR) and hydrophobic contacts with gatekeeper residues .

Stability and Degradation

Q. Q7. What protocols ensure stability during long-term storage and in vitro assays?

Answer:

  • Storage : Lyophilized powder at -20°C in amber vials under argon .
  • Solution Stability : Prepare fresh solutions in DMSO; avoid freeze-thaw cycles (>10% degradation after 3 cycles) .
  • Degradation Analysis : Monitor via HPLC under accelerated conditions (40°C/75% RH for 4 weeks) .

Advanced Data Analysis

Q. Q8. How should researchers address discrepancies in bioactivity data across studies?

Answer:

  • Source Validation : Cross-check compound purity (NMR, HRMS) and biological replicates (n ≥ 3) .
  • Assay Variability : Standardize protocols (e.g., cell passage number, serum concentration) .
  • Meta-Analysis : Use tools like RevMan to compare effect sizes and heterogeneity across datasets .

Toxicity Profiling

Q. Q9. What in vitro models are suitable for preliminary toxicity screening?

Answer:

  • Hepatotoxicity : HepG2 cells (MTT assay, IC₅₀ determination) .
  • Cardiotoxicity : hERG channel inhibition assessed via patch-clamp or FLIPR assays .
  • Genotoxicity : Comet assay (DNA damage) in CHO-K1 cells .

Translational Research

Q. Q10. How can this compound be integrated into drug combination studies?

Answer:

  • Synergy Screening : Checkboard assays with FDA-approved drugs (e.g., doxorubicin) .
  • Mechanistic Synergy : Use transcriptomics (RNA-seq) to identify pathways upregulated in combination .
  • In Vivo Validation : Xenograft models (e.g., murine breast cancer) with pharmacokinetic monitoring .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.